molecular formula C18H24N2O5 B11685561 Propyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Propyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11685561
M. Wt: 348.4 g/mol
InChI Key: BWSVCRSHYLJKKQ-UHFFFAOYSA-N
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Description

Propyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound It belongs to the class of tetrahydropyrimidine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-ethoxy-3-methoxybenzaldehyde and ethyl acetoacetate.

    Cyclization Reaction: The key step involves the cyclization of these intermediates in the presence of a suitable catalyst, such as ammonium acetate, under reflux conditions to form the tetrahydropyrimidine ring.

    Esterification: The final step involves the esterification of the carboxyl group with propanol to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Continuous Flow Reactors: To enhance the efficiency and yield of the reaction.

    Automated Synthesis: To ensure reproducibility and scalability.

    Purification Techniques: Such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as Lewis acids for substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Nitro or halogenated derivatives.

Scientific Research Applications

Propyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs.

    Biological Studies: It is used in research to understand its mechanism of action and biological effects.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Propyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves:

    Molecular Targets: It may interact with specific enzymes or receptors in the body.

    Pathways Involved: The compound may modulate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Methyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Propyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific ester group, which may influence its biological activity and pharmacokinetic properties compared to its analogs.

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

propyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H24N2O5/c1-5-9-25-17(21)15-11(3)19-18(22)20-16(15)12-7-8-13(24-6-2)14(10-12)23-4/h7-8,10,16H,5-6,9H2,1-4H3,(H2,19,20,22)

InChI Key

BWSVCRSHYLJKKQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OCC)OC)C

Origin of Product

United States

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